7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine is Phosphatidylinositol-3-kinase (PI3K) . PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .
Mode of Action
This compound interacts with its target, PI3K, and inhibits its activity . This inhibition disrupts the PI3K/Akt signaling pathway, which is often deregulated in various types of cancer .
Biochemical Pathways
The compound affects the PI3K/Akt signaling pathway . This pathway is crucial for cell survival and growth, and its disruption can lead to apoptosis (programmed cell death) and inhibit tumor growth .
Pharmacokinetics
The compound’s degree of lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could potentially enhance its bioavailability.
Result of Action
The inhibition of PI3K by this compound disrupts the PI3K/Akt signaling pathway . This disruption can lead to apoptosis and inhibit tumor growth , providing a potential therapeutic effect against cancer.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s lipophilicity allows it to diffuse easily into cells , which could be influenced by the lipid composition of the cellular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine typically involves the reaction of thieno[3,2-d]pyrimidine derivatives with piperazine under specific conditions. One common method includes the use of dichloromethane (DCM) as a solvent and anhydrous sodium sulfate (Na2SO4) for drying . The reaction mixture is then filtered and purified to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
Substitution: The methyl sulfoxide derivative can be substituted with different aryl or heteroaryl amines to form new pyridopyrimidine compounds.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidation reactions.
Substitution: Aryl or heteroaryl amines are used for substitution reactions under controlled conditions.
Major Products Formed
Scientific Research Applications
7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine: A potent inhibitor of PI3K kinases.
8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]pyrido[2,3-d]pyrimidine: Another pyridopyrimidine derivative with potential therapeutic applications.
Uniqueness
7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine is unique due to its specific structural features and its ability to interact with multiple biological targets. Its combination of a thieno[3,2-d]pyrimidine core with a piperazine moiety enhances its biological activity and makes it a valuable compound in various research fields .
Properties
IUPAC Name |
7-methyl-4-piperazin-1-ylthieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-8-6-16-10-9(8)13-7-14-11(10)15-4-2-12-3-5-15/h6-7,12H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZBSDAMHRPBLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2N3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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